6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin
Description
6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin (CAS: 71942-06-8) is a substituted coumarin derivative featuring a carboxymethyl group at position 6, a hydroxyl group at position 7, and a methoxy group at position 8.
Properties
IUPAC Name |
2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNVEZOXYSMNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222231 | |
| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-06-8 | |
| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
CMHMC exhibits a range of biological activities that make it valuable in pharmaceutical and biomedical research.
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. The presence of hydroxy and methoxy groups enables CMHMC to scavenge free radicals, thus protecting cells from oxidative damage. This property is essential in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.
Antimicrobial Activity
CMHMC demonstrates antimicrobial effects against various pathogens. Studies indicate that it can disrupt microbial cell membranes, leading to cell death. This activity is particularly relevant in the development of new antimicrobial agents to combat antibiotic-resistant bacteria .
Anti-inflammatory Effects
Research has shown that CMHMC inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory drug development. Its efficacy has been evaluated in models of inflammation, showing promising results in reducing inflammation-related symptoms .
Pharmaceutical Applications
The pharmaceutical potential of CMHMC extends to its use as a lead compound in drug design.
Cancer Research
CMHMC has been explored for its anticancer properties. It has shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have highlighted its potential against various cancer cell lines, suggesting its role as a chemotherapeutic agent .
Hepatitis C Treatment
In a notable study, CMHMC exhibited an inhibition rate of 72.5% against the hepatitis C virus protease NS3/4A at a concentration of 100 mg/mL. This finding positions CMHMC as a potential candidate for antiviral drug development targeting hepatitis C .
Agricultural Applications
CMHMC’s properties are not limited to human health; it also shows promise in agriculture.
Plant Growth Promotion
Research indicates that CMHMC can enhance plant growth and resistance to pathogens, making it beneficial as a biostimulant or biopesticide in sustainable agriculture practices . Its application could lead to increased crop yields while minimizing chemical pesticide usage.
Industrial Applications
The compound's unique properties allow for various industrial applications.
Biochemical Research
CMHMC is utilized in proteomics research as a biochemical tool for studying protein interactions and functions due to its ability to bind selectively to certain protein targets . This application is crucial for advancing our understanding of cellular processes.
Data Tables
The following tables summarize key findings related to the applications of CMHMC:
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmaceuticals | Drug development | |
| Agriculture | Biopesticide/biostimulant | |
| Biochemical Research | Protein interaction studies |
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that treatment with CMHMC resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that CMHMC exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Coumarin Derivatives
Substitution Patterns and Key Structural Features
The bioactivity and physicochemical properties of coumarins are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related coumarins:
Table 1: Structural and Bioactivity Comparison
Key Findings from Structural Comparisons
Position 6 Substitutions: The carboxymethyl group in the target compound contrasts with bulkier substituents like N-benzylmorpholine in antimycobacterial coumarins . While both substituents enhance target binding, the carboxymethyl group may improve aqueous solubility, critical for oral bioavailability.
Position 7 and 8 Substitutions: The 7-hydroxy-8-methoxy motif is rare among coumarins. In 8-methoxy derivatives (), methoxy groups enhance electron-donating effects, stabilizing interactions with enzymes like aromatase or tubulin .
Bioactivity Trends :
- Antimicrobial Activity : Bisubstitution at positions 7 and 8 (e.g., methoxy groups) correlates with improved antimycobacterial activity . The target compound’s 7-hydroxy-8-methoxy combination may similarly enhance target binding.
- Anticancer Activity : 8-Methoxycoumarins with substituents at position 3 (e.g., ethyl carboxylate) show potent activity against breast cancer cells . The target compound’s carboxymethyl group at position 6 may offer analogous targeting of tubulin or kinases.
Biological Activity
6-(Carboxymethyl)-7-hydroxy-8-methoxy coumarin (CMHMC) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CMHMC.
Chemical Structure and Properties
CMHMC is a coumarin derivative characterized by the following structural features:
- Carboxymethyl group at position 6
- Hydroxyl group at position 7
- Methoxy group at position 8
The presence of these functional groups contributes to its solubility and reactivity, influencing its biological properties.
Antimicrobial Activity
Studies have demonstrated that CMHMC exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro assays have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Anticancer Activity
Recent investigations into the anticancer properties of CMHMC have revealed promising results, particularly in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following points summarize key findings from relevant studies:
- Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values around 15 µM for HepG2 cells, suggesting significant antiproliferative effects .
- Mechanism of Action : Flow cytometric analysis indicated that CMHMC induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle, particularly arresting cells in the G1/S phase .
- Comparative Studies : When compared with standard chemotherapeutics like staurosporine, CMHMC demonstrated superior efficacy in certain assays, highlighting its potential as a lead compound for further development .
Table 1: Summary of Biological Activities of CMHMC
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Membrane disruption |
| Antibacterial | Escherichia coli | 20 | Membrane disruption |
| Anticancer | HepG2 | 15 | Apoptosis induction via caspase activation |
| Anticancer | MCF-7 | 18 | Cell cycle arrest |
Future Directions
The biological activity of CMHMC presents numerous avenues for future research:
- Mechanistic Studies : Further exploration into the specific molecular pathways involved in its anticancer effects could provide insights into its potential as a therapeutic agent.
- Formulation Development : Investigating various delivery methods (e.g., nanoparticles) could enhance bioavailability and efficacy.
- Clinical Trials : Given its promising preclinical data, advancing CMHMC into clinical trials could establish its safety and effectiveness in humans.
Q & A
Q. What are the recommended synthetic routes for 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin, and how can experimental yields be optimized?
Methodological Answer: The synthesis of coumarin derivatives typically involves the Knoevenagel condensation, Pechmann reaction, or hydroxylation/alkoxylation of preformed coumarin scaffolds. For this compound, a plausible approach includes:
- Step 1: Start with a 7-hydroxy-8-methoxy coumarin backbone (prepared via Pechmann reaction using resorcinol derivatives and β-keto esters under acidic conditions) .
- Step 2: Introduce the carboxymethyl group at the C-6 position via alkylation or Michael addition, using reagents like bromoacetic acid under basic conditions .
- Step 3: Optimize yields by controlling reaction parameters (e.g., temperature: 60–80°C, solvent: DMF/ethanol mixtures, catalyst: piperidine) and using column chromatography for purification .
Key Reference: Synthesis of analogous coumarins achieved 60–75% yields under similar conditions .
Q. How can the structure of this compound be validated?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy: Analyze - and -NMR for characteristic peaks (e.g., hydroxyl protons at δ 9–10 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- X-ray Crystallography: Resolve crystal structure to confirm substituent positions and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxyl and carbonyl groups) .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHO) .
Q. What is the solubility profile of this compound, and how does it affect bioassay design?
Methodological Answer:
- Solubility: Coumarins with polar substituents (e.g., hydroxy, carboxymethyl) are typically soluble in polar solvents (water, ethanol, DMSO). For example, 7-hydroxycoumarin derivatives exhibit solubility >1 g/100 mL in water at 100°C .
- Bioassay Optimization: Pre-dissolve in DMSO (<1% v/v) for in vitro assays to avoid solvent cytotoxicity. For in vivo studies, use saline or PEG-based vehicles .
Advanced Research Questions
Q. How does this compound modulate enzyme activity in pharmacological studies?
Methodological Answer:
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) achieve retention times <10 min. Detect via UV (λ = 280–320 nm) or fluorescence (λ/λ = 320/450 nm) .
- LC-MS/MS: Use MRM transitions for enhanced specificity (e.g., precursor ion m/z 263 → product ion m/z 245) .
- Validation: Ensure linearity (R > 0.99), LOD < 10 ng/mL, and recovery rates >85% in spiked plasma samples .
Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Source Analysis: Differences may arise from:
- Resolution Strategy: Standardize assays using ISO guidelines, include positive controls (e.g., doxorubicin for cytotoxicity), and validate via orthogonal methods (e.g., apoptosis markers via flow cytometry) .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHO | Calculated |
| Solubility in Water | ~1.2 g/100 mL (100°C) | Analogous data |
| Fluorescence λ/λ | 320/450 nm |
Table 2. Comparative Bioactivity of Structural Analogues
| Compound | IC (Antioxidant) | MIC (S. aureus) | Reference |
|---|---|---|---|
| 6,7-Dihydroxycoumarin | 12 μM | 25 μg/mL | |
| 7-Hydroxy-8-methoxy Coumarin | 28 μM | 50 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
